REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])[CH3:2].[CH:10](=O)/[CH:11]=[CH:12]/[CH3:13].C(OCC)(=O)C>Cl>[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:4]=1[N:5]=[C:12]([CH3:13])[CH:11]=[CH:10]2)[CH3:2]
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
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C(C)C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
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C(\C=C\C)=O
|
Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
at reflux
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Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
|
EXTRACTION
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Details
|
extracted with DCM (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (3:1 hexane/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC=C2C=CC(=NC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.34 g | |
YIELD: PERCENTYIELD | 59.1% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |